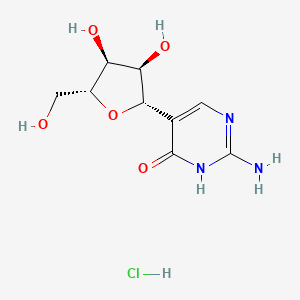
Pseudoisocytidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoisocytidine hydrochloride is a synthetic nucleoside analogue with a unique structure that enhances its stability and resistance to enzymatic deamination compared to other nucleosides like 5-azacytidine and 1-β-d-arabinofuranosylcytosine . This compound has shown potential in various scientific research fields, particularly in cancer research due to its antileukemic properties .
Preparation Methods
The synthesis of pseudoisocytidine hydrochloride involves several steps. One common method includes the reaction of a suitable sugar derivative with a cytosine analogue under specific conditions to form the nucleoside. The hydrochloride salt is then prepared by treating the nucleoside with hydrochloric acid. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pseudoisocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced forms of the nucleoside .
Scientific Research Applications
Pseudoisocytidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is incorporated into RNA and DNA in vitro, making it useful for studying nucleic acid metabolism and function.
Medicine: this compound has shown promise in cancer research, particularly in the treatment of leukemia.
Mechanism of Action
The mechanism of action of pseudoisocytidine hydrochloride involves its incorporation into RNA and DNA, where it forms pseudoisocytidine triphosphate. This incorporation disrupts normal nucleic acid function, leading to antileukemic effects. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective in inhibiting the growth of leukemic cells .
Comparison with Similar Compounds
Pseudoisocytidine hydrochloride is unique compared to other nucleoside analogues due to its enhanced stability and resistance to enzymatic deamination. Similar compounds include:
5-Azacytidine: Another nucleoside analogue used in cancer treatment, but with lower stability.
1-β-d-Arabinofuranosylcytosine: A nucleoside analogue with similar applications but less resistance to enzymatic deamination.
This compound’s unique properties make it a valuable compound in scientific research and pharmaceutical development.
Properties
CAS No. |
59464-15-2 |
|---|---|
Molecular Formula |
C9H14ClN3O5 |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7;/h1,4-7,13-15H,2H2,(H3,10,11,12,16);1H/t4-,5-,6-,7+;/m1./s1 |
InChI Key |
JEIABKUXHKINSZ-MDTBIHKOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.Cl |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one](/img/structure/B14128415.png)
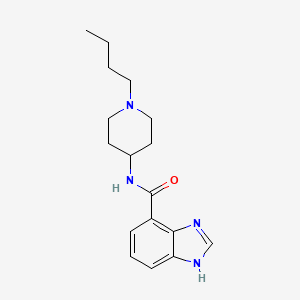
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)
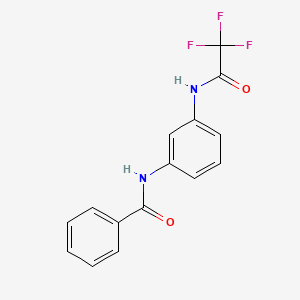
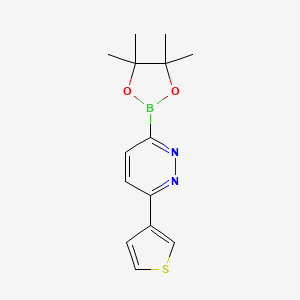
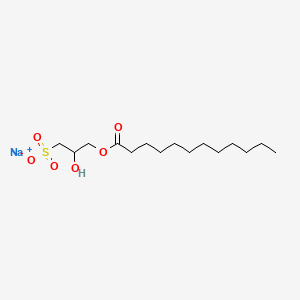
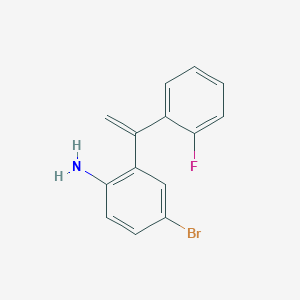
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
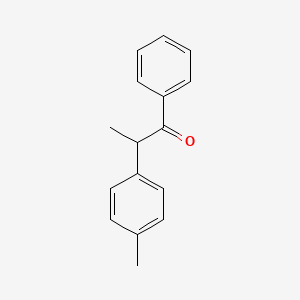
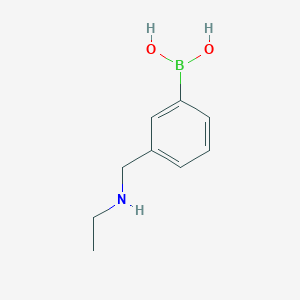
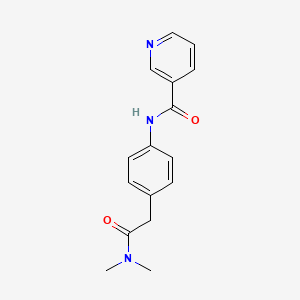
![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)

